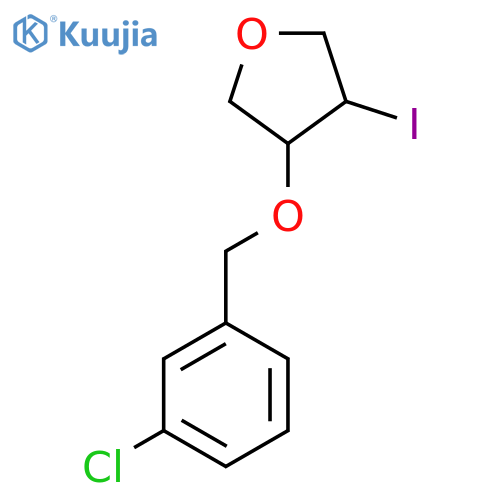

Cas no 1601874-01-4 (3-(3-chlorophenyl)methoxy-4-iodooxolane)

3-(3-chlorophenyl)methoxy-4-iodooxolane 化学的及び物理的性質

名前と識別子

-

- 1601874-01-4

- EN300-1134116

- 3-[(3-Chlorophenyl)methoxy]-4-iodooxolane

- 3-(3-chlorophenyl)methoxy-4-iodooxolane

-

- インチ: 1S/C11H12ClIO2/c12-9-3-1-2-8(4-9)5-15-11-7-14-6-10(11)13/h1-4,10-11H,5-7H2

- InChIKey: BNDYHOURBVWHHL-UHFFFAOYSA-N

- ほほえんだ: IC1COCC1OCC1C=CC=C(C=1)Cl

計算された属性

- せいみつぶんしりょう: 337.95705g/mol

- どういたいしつりょう: 337.95705g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 203

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 18.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

3-(3-chlorophenyl)methoxy-4-iodooxolane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1134116-1.0g |

3-[(3-chlorophenyl)methoxy]-4-iodooxolane |

1601874-01-4 | 1g |

$0.0 | 2023-06-09 | ||

| Enamine | EN300-1134116-10g |

3-[(3-chlorophenyl)methoxy]-4-iodooxolane |

1601874-01-4 | 95% | 10g |

$3315.0 | 2023-10-26 | |

| Enamine | EN300-1134116-0.05g |

3-[(3-chlorophenyl)methoxy]-4-iodooxolane |

1601874-01-4 | 95% | 0.05g |

$647.0 | 2023-10-26 | |

| Enamine | EN300-1134116-1g |

3-[(3-chlorophenyl)methoxy]-4-iodooxolane |

1601874-01-4 | 95% | 1g |

$770.0 | 2023-10-26 | |

| Enamine | EN300-1134116-5g |

3-[(3-chlorophenyl)methoxy]-4-iodooxolane |

1601874-01-4 | 95% | 5g |

$2235.0 | 2023-10-26 | |

| Enamine | EN300-1134116-2.5g |

3-[(3-chlorophenyl)methoxy]-4-iodooxolane |

1601874-01-4 | 95% | 2.5g |

$1509.0 | 2023-10-26 | |

| Enamine | EN300-1134116-0.25g |

3-[(3-chlorophenyl)methoxy]-4-iodooxolane |

1601874-01-4 | 95% | 0.25g |

$708.0 | 2023-10-26 | |

| Enamine | EN300-1134116-0.1g |

3-[(3-chlorophenyl)methoxy]-4-iodooxolane |

1601874-01-4 | 95% | 0.1g |

$678.0 | 2023-10-26 | |

| Enamine | EN300-1134116-0.5g |

3-[(3-chlorophenyl)methoxy]-4-iodooxolane |

1601874-01-4 | 95% | 0.5g |

$739.0 | 2023-10-26 |

3-(3-chlorophenyl)methoxy-4-iodooxolane 関連文献

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Shachi Mittal Analyst, 2019,144, 2635-2642

-

Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

3-(3-chlorophenyl)methoxy-4-iodooxolaneに関する追加情報

Introduction to 3-(3-chlorophenyl)methoxy-4-iodooxolane (CAS No. 1601874-01-4) and Its Emerging Applications in Chemical Biology

3-(3-chlorophenyl)methoxy-4-iodooxolane, identified by the chemical abstracts service number 1601874-01-4, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This oxolane derivative, characterized by the presence of both chlorophenyl and iodooxolane moieties, exhibits a distinct molecular architecture that makes it a valuable scaffold for the development of novel bioactive molecules.

The compound’s structural features—specifically the 3-chlorophenyl group and the 4-iodooxolane ring—endow it with distinctive electronic and steric properties, which are highly relevant for medicinal chemistry applications. The iodooxolane moiety, in particular, serves as an excellent handle for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, enabling the synthesis of a diverse array of heterocyclic compounds. These reactions are pivotal in constructing complex molecular frameworks that mimic natural products or drug-like entities.

In recent years, there has been a surge in research focusing on the development of small-molecule modulators for therapeutic intervention. The 3-(3-chlorophenyl)methoxy-4-iodooxolane scaffold has emerged as a promising candidate for generating inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in designing molecules that interact with kinases and other enzyme families implicated in cancer progression. The iodine atom in the oxolane ring enhances reactivity, making it an ideal precursor for generating biaryl structures, which are frequently observed in pharmacologically active compounds.

One of the most compelling aspects of this compound is its versatility in drug discovery pipelines. The 3-chlorophenyl substituent allows for facile derivatization via nucleophilic aromatic substitution or metal-catalyzed coupling reactions, while the methoxy group provides a hydrophilic anchor that can improve solubility and bioavailability. These features make it particularly suitable for generating lead compounds that meet stringent pharmacokinetic profiles required for clinical development.

Recent advances in computational chemistry have further highlighted the potential of 3-(3-chlorophenyl)methoxy-4-iodooxolane as a building block. Molecular modeling studies have revealed that its rigid oxolane core can stabilize specific conformations favorable for binding to biological targets. Additionally, quantum mechanical calculations have predicted favorable interactions between its chlorophenyl and iodooxolane moieties with key residues in protein active sites. Such insights have guided the rational design of analogs with enhanced binding affinities and selectivity.

The compound’s relevance extends beyond academic research; it has found practical applications in industrial settings where high-throughput screening (HTS) is employed to identify novel drug candidates. Its well-defined structure and reactivity profile make it an attractive intermediate for library synthesis programs aimed at discovering molecules with therapeutic potential against neurological disorders, inflammatory diseases, and infectious pathogens.

From a synthetic chemistry perspective, 3-(3-chlorophenyl)methoxy-4-iodooxolane exemplifies the importance of heterocyclic compounds in modern drug discovery. The oxolane ring, though less common than benzene or pyridine derivatives, offers unique advantages such as enhanced metabolic stability and improved oral bioavailability. The presence of both electrophilic (iodine) and nucleophilic (chloro) sites within the same molecule allows for sequential functionalization strategies, streamlining the path toward complex drug-like scaffolds.

The growing interest in organometallic chemistry has also positioned this compound as a key intermediate in transition-metal-catalyzed reactions. For example, palladium-catalyzed cross-coupling reactions between differentially substituted oxolanes have enabled the construction of polycyclic architectures with intricate stereochemistry. Such transformations are critical for generating molecules that recapitulate natural product scaffolds or exhibit novel mechanisms of action.

In conclusion, 3-(3-chlorophenyl)methoxy-4-iodooxolane (CAS No. 1601874-01-4) represents a multifaceted tool with broad utility across chemical biology and medicinal chemistry disciplines. Its unique structural attributes—comprising both chlorophenyl and iodooxolane functionalities—make it an invaluable scaffold for designing next-generation therapeutics. As research continues to uncover new synthetic methodologies and biological targets, this compound is poised to play an increasingly significant role in accelerating drug discovery efforts worldwide.

1601874-01-4 (3-(3-chlorophenyl)methoxy-4-iodooxolane) 関連製品

- 1805284-27-8(5-Chloro-4-(difluoromethyl)-2,3-dimethoxypyridine)

- 1060307-17-6(N'-(2-cyanophenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide)

- 2034501-23-8(4-{4-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]phenyl}morpholine)

- 1517851-81-8(2-(Oxetan-3-yl)propanoic acid)

- 897501-40-5(N-(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 2770554-14-6((9H-fluoren-9-yl)methyl N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]carbamate)

- 1805084-93-8(3-(Aminomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxaldehyde)

- 1092277-07-0(3-Chloro-6-(prop-2-en-1-yloxy)pyridine-2-carboxylic acid)

- 898761-25-6(3'-Bromo-3-(4-bromophenyl)propiophenone)